1-(3-Fluoro-2-methylphenyl)but-3-en-1-ol
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Overview
Description
1-(3-Fluoro-2-methylphenyl)but-3-en-1-ol is an organic compound with the molecular formula C11H13FO and a molecular weight of 180.22 g/mol . This compound is characterized by the presence of a fluoro-substituted phenyl ring and a butenol side chain, making it a valuable intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluoro-2-methylphenyl)but-3-en-1-ol typically involves the reaction of 3-fluoro-2-methylbenzaldehyde with an appropriate Grignard reagent, followed by a reduction step . The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluoro-2-methylphenyl)but-3-en-1-ol undergoes various types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: PCC, KMnO4
Reduction: LiAlH4, NaBH4
Substitution: Halides, Amines
Major Products Formed
Oxidation: Ketones, Aldehydes
Reduction: Saturated alcohols
Substitution: Various substituted derivatives
Scientific Research Applications
1-(3-Fluoro-2-methylphenyl)but-3-en-1-ol has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-2-methylphenyl)but-3-en-1-ol involves its interaction with specific molecular targets and pathways. For instance, its fluoro-substituted phenyl ring can engage in π-π interactions with aromatic residues in proteins, potentially affecting enzyme activity or receptor binding . The butenol side chain may also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Fluoro-2-methylphenyl)ethanol
- 1-(3-Fluoro-2-methylphenyl)propan-1-ol
- 1-(3-Fluoro-2-methylphenyl)butan-1-ol
Uniqueness
1-(3-Fluoro-2-methylphenyl)but-3-en-1-ol is unique due to its specific structural features, such as the fluoro-substituted phenyl ring and the butenol side chain. These features confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
1-(3-fluoro-2-methylphenyl)but-3-en-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO/c1-3-5-11(13)9-6-4-7-10(12)8(9)2/h3-4,6-7,11,13H,1,5H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMTRTAZZPXGWHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)C(CC=C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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